molecular formula C24H30N2O2 B15170933 N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920269-90-5

N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B15170933
CAS No.: 920269-90-5
M. Wt: 378.5 g/mol
InChI Key: VALSOLGPKSBVNJ-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound designed for research and development applications. This molecule features a biphenyl core, a structural motif prevalent in pharmaceuticals and advanced materials . The biphenyl system is substituted with an octyloxy chain, which can impart liquid crystalline properties, and a carboxamide linker attached to a cyanoethyl group, which may influence the compound's electronic characteristics and binding affinity in biological systems. This compound is expected to be of significant interest in several research fields. In material science , its molecular structure suggests potential as a building block for liquid crystals, given that similar biphenyl derivatives are known for their role in display technologies . The extended conjugated system and flexible alkoxy chain are key features for self-assembly and mesophase formation. In medicinal chemistry , the biphenyl scaffold is a common feature in drug discovery, found in antagonists for various targets such as the transient receptor potential cation channel (TRPM8) and dipeptidyl peptidase 1 (DPP1) . The cyanoethyl group can serve as a key pharmacophore, as seen in inhibitors of enzymes like dipeptidyl peptidase 1 . Researchers can utilize this compound as a precursor or intermediate in the synthesis of more complex molecules or as a chemical probe for studying protein-ligand interactions. The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

920269-90-5

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-cyanoethyl)-4-(4-octoxyphenyl)benzamide

InChI

InChI=1S/C24H30N2O2/c1-2-3-4-5-6-7-19-28-23-15-13-21(14-16-23)20-9-11-22(12-10-20)24(27)26-18-8-17-25/h9-16H,2-8,18-19H2,1H3,(H,26,27)

InChI Key

VALSOLGPKSBVNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Amide Nitrogen

Alkyl and Cycloalkyl Substituents
  • N-Cyclohexyl-[1,1′-biphenyl]-4-carboxamide (, compound 3): Cyclohexyl substituent increases steric bulk compared to 2-cyanoethyl. Higher logP (predicted) due to non-polar cyclohexane ring.
  • N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide (, compound 4) :

    • Rigid bicyclic structure reduces conformational flexibility.
    • Molecular weight: ~307 g/mol (estimated), lower than the target compound (~361 g/mol).
Aromatic and Heteroaromatic Substituents
  • Molecular weight: 273.33 g/mol, significantly lower than the target compound due to lack of octyloxy chain .
  • N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide () :

    • Thiazole ring introduces hydrogen-bond acceptor sites (N and S atoms).
    • logP = 4.01, comparable to the target compound (estimated logP ~5–6) .
Electron-Withdrawing/Donating Groups
  • Melting point: 160–162°C, higher than VM-2 (4-methoxyphenyl substituent, 112–115°C) due to nitro group’s polarity .
  • N-(4-Hydroxyphenyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide (): Hydroxyl group enhances hydrophilicity (logP ~6.3 vs. target’s ~6.5). Potential for hydrogen bonding with biological targets .

Substituent Effects on the Biphenyl Core

4'-Alkoxy Chain Variations
  • 4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide (): Shorter hexyl chain reduces lipophilicity compared to the target’s octyloxy group.
  • VM-2 (4'-Methyl-[1,1'-biphenyl]-2-ylcarboxamide) () :

    • Methyl group at 4' position minimizes steric hindrance, favoring planar biphenyl conformation.
    • Lower molecular weight (420.41 g/mol) vs. target compound .

Q & A

(Basic) What synthetic strategies are effective for preparing N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide and its structural analogs?

Answer:
The compound can be synthesized via a two-step approach:

Core Biphenyl Carboxylic Acid Preparation : The biphenyl core is functionalized with an octyloxy group at the 4'-position and a carboxylic acid at the 4-position.

Amide Bond Formation : The carboxylic acid reacts with 2-cyanoethylamine using coupling reagents like EDCI/HOBt in tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (Et₃N) as a base. Purification typically involves automated flash chromatography or recrystallization .
Key Variables : Reaction temperature (40°C for faster kinetics), stoichiometry (1.2–1.5 equiv of amine), and solvent choice (THF for solubility vs. DCM for inertness) influence yields (50–84%) .

(Basic) How is the structure and purity of this compound confirmed in academic research?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the cyanoethyl group (~δ 2.7–3.1 ppm for CH₂, δ 118–120 ppm for CN) and octyloxy chain (δ 0.8–1.7 ppm for CH₃ and CH₂ groups) .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (±2 ppm).
  • Purity Assessment :
    • HPLC : Retention time consistency and >95% peak area under optimized gradients (e.g., C18 column, acetonitrile/water mobile phase) .
    • TLC : Rf values compared to standards under UV visualization .

(Advanced) What methodologies are used to evaluate its multi-target enzyme inhibition (e.g., COX-2, 5-LOX) in anti-inflammatory studies?

Answer:

  • Enzyme Assays :
    • COX-2 Inhibition : Monitor prostaglandin E₂ (PGE₂) production via ELISA in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ calculated using dose-response curves .
    • 5-LOX Inhibition : Measure leukotriene B₄ (LTB₄) levels in neutrophil lysates via UV spectrophotometry at 280 nm .
  • Selectivity Screening : Compare IC₅₀ values against off-target enzymes (e.g., carbonic anhydrase) to confirm specificity. Structural analogs with truncated alkyl chains show reduced potency, highlighting the octyloxy group’s role in hydrophobic binding .

(Advanced) How can researchers resolve contradictions in synthetic yields across structurally similar biphenyl amides?

Answer:

  • Case Analysis : For example, N-cyclohexyl analogs (69–84% yield) vs. N-cyclooctyl derivatives (50% yield) :
    • Steric Effects : Bulky amines (e.g., cyclooctyl) reduce nucleophilicity, slowing amidation. Pre-activation of the carboxylic acid with EDCI/HOBt for 1 hour improves reactivity .
    • Purification Challenges : Automated flash chromatography (hexane/EtOAc gradients) resolves isomers, while recrystallization in ethanol/water mixtures enhances purity for low-yield products .
  • Optimization Strategies :
    • Screen alternative coupling reagents (e.g., DCC vs. EDCI).
    • Use microwave-assisted synthesis (120°C, 30 min) to accelerate reactions .

(Advanced) What computational approaches predict the compound’s binding modes with biological targets like STING or TRP channels?

Answer:

  • Molecular Docking :
    • STING Inhibition : Dock the biphenyl core into the STING dimer interface (PDB: 6NT5) using AutoDock Vina. The cyanoethyl group may form hydrogen bonds with Thr263, while the octyloxy chain occupies a hydrophobic pocket .
    • TRP Channel Antagonism : Simulate interactions with TRPC6 (PDB: 6UVL) via Schrödinger Maestro. The carboxamide moiety likely coordinates with Glu543, and alkyl chains stabilize membrane partitioning .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) to rank analogs .

(Advanced) How does the substitution pattern (e.g., cyanoethyl vs. pyridazinone) alter the compound’s biological activity?

Answer:

  • Pyridazinone Analogs : Replace the cyanoethyl group with a pyridazinone ring (e.g., ). This modification enhances π-π stacking with COX-2’s Tyr385, improving IC₅₀ by 3-fold .
  • Alkyl Chain Optimization : Shortening the octyloxy group to pentyloxy reduces logP (from 5.2 to 4.1), decreasing membrane permeability but improving aqueous solubility for in vitro assays .
  • Cyanogroup Role : The cyanoethyl moiety’s electron-withdrawing effect stabilizes the amide bond against hydrolysis in plasma, as shown in pharmacokinetic studies (t₁/₂ >6 h) .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (THF, DCM).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .

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